1-Cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one
Description
1-Cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one core, a cycloheptyl group, and a thiophen-3-ylmethylamino substituent. This compound is part of the pyrrolidinone family, known for their diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
1-cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c19-16-9-14(17-10-13-7-8-20-12-13)11-18(16)15-5-3-1-2-4-6-15/h7-8,12,14-15,17H,1-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAZSHNQNDTNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Cycloheptyl Group: This step often involves the use of cycloheptyl halides in nucleophilic substitution reactions.
Attachment of the Thiophen-3-ylmethylamino Group: This can be done through reductive amination, where thiophen-3-ylmethylamine is reacted with the intermediate compound in the presence of a reducing agent.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones to alcohols or amines to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidinone ring or the thiophenyl group.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industrial Applications: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone core can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The cycloheptyl and thiophen-3-ylmethylamino groups enhance binding affinity and specificity .
Comparison with Similar Compounds
1-Cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: A simpler structure with similar biological activities but lower specificity.
Pyrrolidin-2,5-dione: Known for its use in anticonvulsant drugs, it has a different substitution pattern and biological profile.
Thiophen-3-ylmethylamine: While it shares the thiophenyl group, it lacks the pyrrolidinone core, resulting in different biological activities.
The uniqueness of this compound lies in its combined structural features, which confer specific binding properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
